molecular formula C11H10N6O2S B4330018 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B4330018
M. Wt: 290.30 g/mol
InChI Key: YMPNLFIJNPPXLY-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Methoxylation: Introduction of the methoxy group at the 6-position of the benzothiazole ring can be achieved through methylation reactions using reagents like methyl iodide.

    Tetrazole Formation: The tetrazole ring can be introduced by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acetamide Linkage: The final step involves coupling the benzothiazole and tetrazole moieties through an acetamide linkage, typically using acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dihydrobenzothiazole derivatives.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different linking groups.

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide is unique due to the specific combination of benzothiazole and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-19-7-2-3-8-9(4-7)20-11(13-8)14-10(18)5-17-6-12-15-16-17/h2-4,6H,5H2,1H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPNLFIJNPPXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
Reactant of Route 6
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

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